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Introduction

NICE-3 (New Inducer of Cell Extinction-3), also known as Chromosome 1 Open Reading
Frame 43 (Clorf43), is a protein encoded by the Clorf43 gene in humans. It is a member of
the epidermal differentiation complex (EDC) and has been identified as a regulator of
phagocytosis. Recent studies have implicated NICE-3 in carcinogenesis, highlighting its role in
promoting cell proliferation, migration, and invasion in cancers such as lung and hepatocellular
carcinoma. Its mechanism of action often involves the positive regulation of the AKT/mTORC1
signaling pathway. Given its emerging role in oncology, reliable antibodies are critical for
researchers studying its function and exploring its potential as a therapeutic target.

These application notes provide a summary of commercially available antibodies for NICE-
3/Clorf43 and detailed protocols for their use in key immunological assays.

Commercially Available NICE-3 (Clorf43) Antibodies

A variety of polyclonal antibodies targeting NICE-3/Clorf43 are available from several
commercial suppliers. The following table summarizes their key features and validated
applications to aid in antibody selection. Researchers should always consult the latest
manufacturer datasheets for the most current information.
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Supplier

Catalog
Number

Host

Clonality

Reactivity

Validated
Applications
&
Recommend
ed Dilutions

Thermo
Fisher

Scientific

PA5-44182

Rabbit

Polyclonal

Human

Western Blot
(WB): As per
user
validation
(image
provided with
human
muscle

lysate)

Sigma-
Aldrich

HPA010725

Rabbit

Polyclonal

Human

Immunohisto
chemistry
(IHC): 1:200 -
1:500[1][2]

Proteintech

17014-1-AP

Rabbit

Polyclonal

Human,

Mouse, Rat

ELISA: As
per user
validation

Omnimabs

OM115689

Rabbit

Polyclonal

Human, Dog

Western Blot
(WB): 1:500 -
1:2000[3]

Novus

Biologicals

NBP1-70653

Rabbit

Polyclonal

Human

Western Blot
(WB): 0.2-1
pg/mi

NovoPro

175245

Rabbit

Polyclonal

Human

Not specified

Visualization of Key Pathways and Workflows

NICE-3 Signaling Pathway
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NICE-3 has been shown to act upstream of the AKT/mTORC1 signaling cascade. Its presence
promotes the phosphorylation and activation of AKT, which in turn activates mTORC1, leading
to downstream effects on cell proliferation, growth, and the inhibition of autophagy.
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Caption: NICE-3 activates the AKT/mTORC1 signaling pathway.

Experimental Workflow: Immunohistochemistry (IHC)

The following diagram outlines the key steps for performing immunohistochemical analysis of
NICE-3 expression in paraffin-embedded tissue sections.
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Caption: Workflow for Immunohistochemistry (IHC) staining.
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Experimental Protocols
Protocol 1: Western Blot (WB)

This protocol provides a general procedure for detecting NICE-3/C1orf43 in cell lysates.

Optimization may be required based on the specific antibody and sample type used.

A. Materials Required

Antibodies: Primary anti-NICE-3 antibody (e.g., Omnimabs OM115689, 1:500-1:2000
dilution[3]); HRP-conjugated secondary antibody.

Buffers: RIPA lysis buffer, 1X PBS, 1X TBST (Tris-Buffered Saline, 0.1% Tween-20), Blocking
Buffer (5% non-fat dry milk or BSAin TBST).

Reagents: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, ECL
chemiluminescence detection Kit.

Samples: Human cell or tissue lysates (e.g., human muscle lysate).
. Sample Preparation

Harvest cells and wash with ice-cold 1X PBS.

Lyse cells in ice-cold RIPA buffer containing protease inhibitors for 30 minutes on ice.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant to a new tube and determine the protein concentration using a BCA
or Bradford assay.

Mix 20-30 ug of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

C. Procedure

Load samples onto an SDS-PAGE gel and perform electrophoresis until the dye front
reaches the bottom.

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
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e Block the membrane with Blocking Buffer for 1 hour at room temperature (RT) with gentle
agitation.

 Incubate the membrane with the primary anti-NICE-3 antibody diluted in Blocking Buffer
overnight at 4°C.

e Wash the membrane three times for 5-10 minutes each with TBST.[4]

¢ Incubate with the appropriate HRP-conjugated secondary antibody, diluted in Blocking
Buffer, for 1 hour at RT.

e \Wash the membrane three times for 10 minutes each with TBST.

o Prepare the ECL substrate according to the manufacturer's instructions and apply it to the
membrane.

o Capture the chemiluminescent signal using a digital imager.

Protocol 2: Inmunohistochemistry (IHC-P)

This protocol is designed for the detection of NICE-3/Clorf43 in formalin-fixed, paraffin-
embedded (FFPE) human tissue sections.

A. Materials Required

e Antibodies: Primary anti-NICE-3 antibody (e.g., Sigma-Aldrich HPA010725, 1:200-1:500
dilution[1][2]); Biotinylated or HRP-conjugated secondary antibody.

o Buffers: Xylene, Ethanol series (100%, 95%, 70%), 1X PBS, Antigen Retrieval Buffer (e.g.,
Citrate Buffer, pH 6.0).

» Reagents: 3% Hydrogen Peroxide, Blocking Serum (from the same species as the
secondary antibody), DAB chromogenic substrate kit, Hematoxylin counterstain.

o Samples: FFPE human tissue sections (e.g., human colon tissue).

B. Procedure
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» Deparaffinization and Rehydration:
o Immerse slides in xylene (2 x 10 min).

o Rehydrate through a graded ethanol series: 100% (2 x 5 min), 95% (1 x 5 min), 70% (1 x5
min).

o Rinse with distilled water.
e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Citrate
Buffer (pH 6.0) and heating in a microwave or pressure cooker as per standard protocols.

[2]
o Allow slides to cool to RT.
e Staining:
o Quench endogenous peroxidase activity by incubating slides in 3% H202 for 10 minutes.
o Rinse with 1X PBS.

o Block non-specific binding by incubating with Normal Blocking Serum for 30-60 minutes at
RT.

o Drain blocking serum and incubate sections with the primary anti-NICE-3 antibody (diluted
in PBS or antibody diluent) overnight at 4°C in a humidified chamber.

o Wash slides three times with 1X PBS.
o Incubate with the secondary antibody for 1 hour at RT.
o Wash slides three times with 1X PBS.

 Visualization and Counterstaining:
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o Apply DAB substrate and incubate until a brown precipitate develops (monitor under a
microscope).

o Rinse slides with distilled water to stop the reaction.
o Counterstain with Hematoxylin for 1-2 minutes.
o "Blue" the sections in running tap water.

o Dehydrate through a graded ethanol series, clear with xylene, and mount with a
permanent mounting medium.

Protocol 3: Immunofluorescence (IF/ICC)

This protocol describes the detection of NICE-3/Clorf43 in adherent cells grown on coverslips.

A. Materials Required

Antibodies: Primary anti-NICE-3 antibody; Fluorophore-conjugated secondary antibody (e.g.,
Alexa Fluor 488).

Buffers: 1X PBS, Fixation Buffer (4% Paraformaldehyde in PBS), Permeabilization Buffer
(0.1-0.25% Triton X-100 in PBS), Blocking Buffer (1-5% BSA or 10% normal serum in PBS).

Reagents: DAPI nuclear counterstain, anti-fade mounting medium.

Samples: Adherent cells cultured on sterile glass coverslips.

B. Procedure

Rinse cells grown on coverslips twice with 1X PBS.

Fix the cells with 4% Paraformaldehyde for 15 minutes at RT.[5]

Wash coverslips three times with 1X PBS.

Permeabilize the cells with Permeabilization Buffer for 10 minutes at RT. This step is crucial

for intracellular targets.[6]
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e Wash coverslips three times with 1X PBS.

» Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at RT in a
humidified chamber.[5]

 Incubate coverslips with the primary anti-NICE-3 antibody (diluted in Blocking Buffer) for 1-2
hours at RT or overnight at 4°C.

e Wash coverslips three times for 5 minutes each with 1X PBS.

 Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for
1 hour at RT, protected from light.

e Wash coverslips three times for 5 minutes each with 1X PBS, protected from light.
» Mount the coverslips onto glass slides using a mounting medium containing DAPI.
» Seal the edges with nail polish and allow to dry.

» Store slides at 4°C in the dark and visualize using a fluorescence microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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